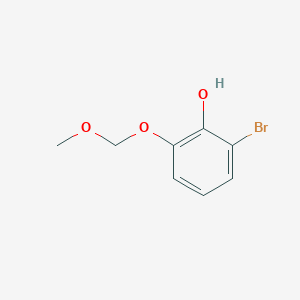

2-Bromo-6-(methoxymethoxy)phenol

Description

Contextualization within Halogenated Phenols and Protected Phenols

Halogenated phenols are a class of organic compounds that are important precursors in the synthesis of a wide range of biologically active molecules and materials. The presence of a halogen, such as bromine, on the phenol (B47542) ring provides a reactive handle for various chemical transformations, most notably cross-coupling reactions.

The hydroxyl group of a phenol is reactive and can participate in numerous chemical reactions. In many synthetic sequences, it is necessary to temporarily block or "protect" this hydroxyl group to prevent it from reacting while other transformations are carried out on the molecule. The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols and phenols due to its ease of installation and removal under specific conditions. adichemistry.com It is stable to a variety of reagents, including strong bases and nucleophiles, but can be readily cleaved under acidic conditions to regenerate the phenol. adichemistry.comwikipedia.org

Significance in Advanced Organic Synthesis Research

The significance of 2-Bromo-6-(methoxymethoxy)phenol in advanced organic synthesis research stems from its bifunctional nature. The bromine atom can be utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular architectures.

The MOM-protected hydroxyl group allows for these transformations to be carried out selectively. Once the desired modifications have been made to the rest of the molecule, the MOM group can be removed to reveal the free phenol, which can then undergo further reactions or be a key functional group in the final target molecule. This strategic use of a protected, halogenated phenol makes compounds like this compound valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials.

The synthesis of this compound itself highlights key principles of organic chemistry. A plausible synthetic route involves two main steps: the protection of a phenol and the subsequent bromination. For instance, 2-bromophenol (B46759) can be reacted with chloromethyl methyl ether in the presence of a non-nucleophilic base to form the MOM ether. wikipedia.org Alternatively, a phenol can first be protected with a MOM group and then subjected to bromination. The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming bromine atom.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrO3 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

2-bromo-6-(methoxymethoxy)phenol |

InChI |

InChI=1S/C8H9BrO3/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4,10H,5H2,1H3 |

InChI Key |

JWWVIPBQXASZHE-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C(=CC=C1)Br)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6 Methoxymethoxy Phenol

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a versatile handle for a variety of transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Copper-Catalyzed)

The aryl bromide of 2-Bromo-6-(methoxymethoxy)phenol can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form more complex molecules. evitachem.com While palladium catalysis is common for these transformations, copper-catalyzed reactions also offer a viable pathway. For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been effectively used as a catalyst in Ullmann-type C-O coupling reactions between various phenols and aryl halides. researchgate.net This method is advantageous due to the low cost and air-stability of the catalyst, which can be easily recycled. researchgate.net Such reactions can proceed in high yields without the need to protect other sensitive functional groups. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Generally, aryl halides are resistant to nucleophilic attack. libretexts.org However, the reactivity can be significantly enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring. libretexts.org In the case of this compound, direct nucleophilic substitution at the bromine-bearing carbon is not a typical pathway under standard conditions. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step process: attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org Without significant activation, these reactions are often not facile. libretexts.org An alternative, though less common for this specific substrate, is the elimination-addition mechanism involving a benzyne (B1209423) intermediate. libretexts.org

Directed Ortho-Metalation Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directed metalation group (DMG) interacts with an organolithium reagent, typically n-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.org The methoxy (B1213986) group (-OMe) can function as a moderate DMG. organic-chemistry.org In this compound, the methoxymethoxy (MOM) group, with its etheric oxygens, can also act as a DMG. This directs the lithium to abstract a proton from the carbon positioned between the bromo and MOM-ether substituents, leading to a lithiated species that can then react with various electrophiles. wikipedia.org This method allows for the precise introduction of a wide range of functional groups at a specific position on the aromatic ring. organic-chemistry.org

Reactions of the Methoxymethoxy (MOM) Ether

The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions. total-synthesis.comadichemistry.com

Selective Deprotection Methods

The MOM ether is an acetal (B89532) and is therefore labile to acidic conditions. total-synthesis.comwikipedia.org Cleavage of the MOM group from this compound can be achieved using a range of Brønsted and Lewis acids. wikipedia.org Common methods include treatment with dilute hydrochloric acid in a protic solvent like methanol (B129727) or using Lewis acids in an aprotic solvent. adichemistry.com This selective deprotection is crucial for revealing the phenolic hydroxyl group at a desired stage in a synthetic sequence, allowing for further functionalization.

Role as a Protecting Group in Complex Syntheses

The primary role of the MOM group in this compound is to protect the phenolic hydroxyl group. total-synthesis.com Phenols are acidic and can interfere with many common organic reactions, such as those involving organometallic reagents or strong bases. By converting the phenol (B47542) to a MOM ether, its acidity is masked, and it becomes stable to nucleophiles, bases, and most electrophiles. total-synthesis.com This allows for a broader range of chemical transformations to be performed on other parts of the molecule, such as the aryl bromide. For example, the protection of an alcohol with a MOM group was essential to carry out a Grignard reaction on a bromo-substituted compound to convert the bromide to a hydroxylated alkyl chain. adichemistry.com After the desired transformations are complete, the MOM group can be readily removed to regenerate the phenol. adichemistry.com

Interactive Data Table: Reactivity Summary

| Functional Group | Reaction Type | Reagents/Conditions | Outcome |

| Aryl Bromide | Cross-Coupling | Pd or Cu catalyst, base | C-C or C-heteroatom bond formation |

| Aryl Bromide | Nucleophilic Aromatic Substitution | Strong activation required | Substitution of bromide |

| Aromatic Ring | Directed Ortho-Metalation | n-BuLi, then electrophile | Functionalization ortho to MOM group |

| MOM Ether | Deprotection | Acidic conditions (e.g., HCl/MeOH) | Regeneration of the phenol |

Reactivity of the Phenolic Position (Post-Deprotection)

Upon removal of the MOM protecting group, the resulting 2-bromophenol (B46759) exhibits reactivity at both the phenolic hydroxyl group and the aromatic ring, which is activated towards electrophilic attack.

The hydroxyl group in 2-bromophenol is a potent activating group, directing incoming electrophiles to the ortho and para positions. vaia.comyoutube.com The position para to the hydroxyl group (position 4) and the open ortho position (position 6) are the most electron-rich and thus most susceptible to electrophilic attack.

Key electrophilic aromatic substitution reactions include:

Bromination: Further bromination of 2-bromophenol can occur. Under mild conditions, such as using bromine in a non-polar solvent like carbon disulfide at low temperatures, a monobrominated product can be favored. youtube.comyoutube.com However, in the presence of excess bromine, especially in polar solvents like water, the highly activated ring readily undergoes polysubstitution to yield 2,4,6-tribromophenol. vaia.comyoutube.comyoutube.comstackexchange.com

Nitration: The introduction of a nitro group onto the phenol ring can be achieved, typically leading to a mixture of ortho and para substituted products.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group, again favoring the ortho and para positions. orgsyn.org

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts reactions by coordinating with the Lewis acid catalyst, these reactions are still possible under certain conditions, leading to alkylated or acylated phenol derivatives. orgsyn.org

The regioselectivity of these substitutions is dictated by the combined electronic effects of the hydroxyl and bromo substituents, as well as steric hindrance.

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. For phenols, the hydroxyl group can direct functionalization to the ortho position. rsc.org

ortho-Hydroxylation: The introduction of a second hydroxyl group at the ortho position can be achieved using various catalytic systems. For instance, copper(II) and iron(III) complexes have been shown to catalyze the hydroxylation of phenol to produce catechol (1,2-dihydroxybenzene) and hydroquinone. acs.orgscirp.org Specific ligands can enhance the selectivity for ortho-hydroxylation. acs.org Enzymes like 2-hydroxybiphenyl-3-monooxygenase can also catalyze the ortho-hydroxylation of substituted phenols. researchgate.net

ortho-Alkenylation: Direct ortho-alkenylation of phenols can be accomplished with alkynes in the presence of catalysts like tin(IV) chloride. acs.org This method allows for the formation of a C-C bond at the less hindered ortho-position. Palladium-catalyzed C-H olefination of phenol derivatives has also been developed, providing access to both ortho- and meta-alkenylated products depending on the directing group and ligands used. nih.gov

ortho-Aminomethylation: The introduction of an aminomethyl group ortho to the phenolic hydroxyl is a valuable transformation for building biologically relevant scaffolds. acs.orgnih.gov This can be achieved through copper-catalyzed cross-dehydrogenative coupling (CDC) reactions between phenols and aniline (B41778) derivatives or by using potassium aminomethyltrifluoroborates. acs.orgnih.gov Metal-free, iodine-catalyzed methods for ortho-aminomethylation in aqueous media have also been reported. rsc.org

Table 1: Examples of C-H Functionalization Reactions of Phenols

| Functionalization | Reagents/Catalyst | Product Type | Reference |

| ortho-Alkenylation | 1-Alkynes, SnCl4, Bu3N | ortho-Alkenylphenols | acs.org |

| ortho-Aminomethylation | Potassium aminomethyltrifluoroborates, Cu(II) catalyst | ortho-Aminomethylphenols | acs.org |

| ortho-Aminomethylation | Aniline derivatives, Cu(II) catalyst | ortho-Aminomethylphenols | nih.gov |

| ortho-Hydroxylation | H2O2, Cu(II) or Fe(III) complexes | Catechol | acs.org |

The nucleophilic character of the phenolic oxygen allows for the straightforward synthesis of ethers and esters.

Williamson Ether Synthesis: This classic method involves the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. gordon.eduyoutube.commasterorganicchemistry.com This S_N2 reaction is highly efficient for producing a wide variety of phenolic ethers. masterorganicchemistry.comacs.orgresearchgate.net

Esterification: Phenolic esters are readily formed by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

These reactions are fundamental for modifying the properties of the phenol, for instance, to protect the hydroxyl group or to introduce new functional handles for further elaboration.

Derivatization for Scaffold Construction

The 2-bromophenol core, derived from this compound, is a valuable building block for the construction of more complex molecular architectures, including various heterocyclic and polycyclic systems.

While 2-bromophenol itself cannot directly form an imine, it can be converted to an aminophenol, which is a key precursor for Schiff base formation. This typically involves a nitration step, followed by reduction of the nitro group to an amine. The resulting aminophenol can then undergo condensation with an aldehyde or ketone to yield a phenol-imine or Schiff base. nih.govresearchgate.netnih.gov

These Schiff bases, particularly those derived from 2-aminophenols, are "privileged ligands" capable of coordinating with various metal ions to form stable complexes. nih.govresearchgate.netrsc.org The bromine atom on the ring can be retained to influence the electronic properties of the resulting ligand or to serve as a handle for subsequent cross-coupling reactions.

Table 2: Synthesis of Schiff Bases from Aminophenols

| Amine Precursor | Carbonyl Compound | Product | Reference |

| 2-Aminophenol | Substituted Benzaldehydes | Phenol-Imine (Schiff Base) | researchgate.netresearchgate.net |

| 2-Amino-4-chlorophenol | Trimethinium salts | N2O2 Schiff Base | nih.gov |

| 4-Aminophenol | Various Aldehydes | Phenol-Imine (Schiff Base) | nih.gov |

The 2-bromophenol scaffold can be elaborated into larger, polycyclic aromatic systems like naphthoquinones and indanones, which are common motifs in biologically active molecules.

Naphthoquinones: The synthesis of naphthoquinone derivatives can be approached in several ways. One strategy involves the construction of a second ring onto the phenol. For example, 1-naphthol (B170400) can be oxidized to 1,4-naphthoquinone, and subsequent bromination can yield 2-bromo-1,4-naphthoquinone. prepchem.com While direct routes from 2-bromophenol are less common, multi-step sequences involving annulation reactions are conceivable. The synthesis of menaquinones (vitamin K2 derivatives) often involves the alkylation of a menadione (B1676200) precursor. nih.gov

Indanones: Indanones can be synthesized through intramolecular Friedel-Crafts acylation of 3-phenylpropionic acids. nih.gov A relevant synthesis involves the Nazarov cyclization of a chalcone (B49325), which can be prepared from a substituted acetophenone (B1666503) and benzaldehyde. For instance, a chalcone derived from a methoxy-substituted acetophenone can undergo cyclization and subsequent bromination to yield a 2-bromo-substituted indanone. nih.gov

These examples highlight the utility of the bromo- and hydroxyl-functionalized phenyl ring as a versatile starting point for building molecular complexity.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR spectral data for 2-Bromo-6-(methoxymethoxy)phenol is not available in the searched resources.

Detailed ¹³C NMR spectral data for this compound is not available in the searched resources.

Information regarding the use of advanced NMR techniques for the structural elucidation of this compound is not available in the searched resources.

Vibrational Spectroscopy

The FT-IR spectrum for this compound is not available in the searched resources.

The Raman spectrum for this compound is not available in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would be critical in confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₉BrO₃), the theoretical exact mass would be calculated and compared against the experimental value.

Table 1: Theoretical HRMS Data for this compound

| Ion Type | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₀BrO₃⁺ | Data not available |

| [M+Na]⁺ | C₈H₉BrNaO₃⁺ | Data not available |

| [M-H]⁻ | C₈H₈BrO₃⁻ | Data not available |

No experimental data for this compound has been found in the searched resources.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The spectrum for this compound would be expected to show absorption bands corresponding to the π→π* transitions of the substituted benzene (B151609) ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Specific experimental UV-Vis data for this compound is not available in the public domain.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

A successful single-crystal X-ray diffraction experiment on this compound would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. This would unambiguously establish the positions of the bromo, methoxymethoxy, and hydroxyl groups on the phenol (B47542) ring.

The crystallographic data would also reveal how the molecules are arranged in the crystal lattice. This analysis would identify and quantify various non-covalent interactions that stabilize the crystal structure, such as:

Hydrogen Bonding: The phenolic hydroxyl group is a potential hydrogen bond donor, and the oxygen atoms of the methoxymethoxy group and the hydroxyl group can act as acceptors.

Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.

π-π Stacking: The aromatic rings of neighboring molecules could engage in π-π stacking interactions.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

No published X-ray crystallographic data for this compound could be located.

Computational and Theoretical Investigations of 2 Bromo 6 Methoxymethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular structure and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional, a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for studying phenolic compounds. researchgate.netscispace.com For a molecule like 2-Bromo-6-(methoxymethoxy)phenol, DFT calculations, often with a basis set such as 6-31G(d,p) or 6-311++G(d,p), would be used to determine its optimized geometry. researchgate.netresearchgate.net These calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

For instance, studies on 2-substituted phenols show that the orientation of the hydroxyl group is significantly influenced by the nature of the ortho-substituent due to potential intramolecular hydrogen bonding. researchgate.net In the case of this compound, an intramolecular hydrogen bond is expected to form between the hydroxyl proton and the oxygen of the methoxymethoxy group. DFT calculations on similar 2-alkoxyphenols confirm the stability of such conformations.

Table 1: Representative Optimized Geometric Parameters for a 2-Alkoxyphenol Analogue (B3LYP/6-31G(d,p))

| Parameter | Value |

| O-H bond length (Å) | 0.969 |

| C-O (hydroxyl) bond length (Å) | 1.358 |

| C-O (ether) bond length (Å) | 1.365 |

| O-H···O distance (Å) | 2.077 |

| C-O-H bond angle (°) | 108.5 |

| O-H···O angle (°) | 115.5 |

Data is illustrative and based on calculations for analogous 2-methoxyphenol systems. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative and often more rigorous approaches to studying molecular systems. wikipedia.orggatech.edu The HF method is a foundational ab initio method that solves the Schrödinger equation without empirical parameters, but it does not fully account for electron correlation. gatech.eduyoutube.comyoutube.com MP2, a post-Hartree-Fock method, improves upon HF by including electron correlation effects to the second order, generally leading to more accurate results, especially for systems with non-covalent interactions like intramolecular hydrogen bonds. wikipedia.orggaussian.com

Computational studies on substituted phenols have utilized methods like MP2 and the high-accuracy CBS-QB3 method to calculate properties such as pKa values and gas-phase free energies. researchgate.netncsu.edu For this compound, MP2 calculations would be valuable for refining the geometry and energetics of the intramolecular hydrogen bond.

Table 2: Comparison of Calculated Intramolecular Hydrogen Bond Enthalpies (ΔHintra-HB) for a 2-Methoxyphenol Analogue

| Method | Basis Set | ΔHintra-HB (kJ/mol) |

| B3LYP | 6-31G(d,p) | 16.02 |

| MP2 | 6-311+G(d,p) | 17.54 |

Data is illustrative and based on calculations for analogous 2-methoxyphenol systems. researchgate.net

Analysis of Molecular Conformation and Tautomerism

The presence of multiple rotatable bonds and functional groups in this compound suggests the possibility of several conformers and tautomers.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. skku.eduq-chem.com This is achieved by systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.comresearchgate.net For this compound, a PES scan of the dihedral angle defining the orientation of the hydroxyl group (C1-C6-O-H) would reveal the energy barrier to rotation and the relative stability of the conformer with an intramolecular hydrogen bond versus one where the hydroxyl group points away from the methoxymethoxy group. Similarly, scans of the dihedral angles associated with the methoxymethoxy group would identify its preferred orientations. These scans are crucial for identifying the global minimum energy structure and understanding the molecule's flexibility. stackexchange.com

Tautomerism

While phenolic compounds predominantly exist in the enol form, the possibility of keto-enol tautomerism can be computationally investigated. For this compound, this would involve the formation of a cyclohexadienone structure. Computational studies on catechols and other substituted phenols have shown that the aromatic enol form is significantly more stable. nih.govacs.orgresearchgate.net However, steric strain or specific electronic effects in highly substituted systems can sometimes stabilize keto tautomers. nih.govacs.org DFT calculations comparing the relative energies of the phenolic form of this compound and its possible keto tautomers would definitively establish the overwhelming preference for the phenolic structure.

Chemical Reactivity Descriptors

Computational chemistry provides a suite of descriptors that can predict the reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Table 3: Representative FMO Energies and Reactivity Descriptors for a Substituted Phenol (B47542) Analogue (B3LYP/6-311G+(d,p))

| Descriptor | Value (eV) |

| HOMO Energy | -5.97 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.12 |

| Electronegativity (χ) | 3.41 |

| Chemical Hardness (η) | 2.56 |

Data is illustrative and based on calculations for an analogous brominated phenolic compound. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

There are currently no published studies that have performed Molecular Electrostatic Potential (MEP) mapping for this compound. An MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, which is critical for predicting its reactivity in chemical reactions. The map would illustrate the regions of positive and negative electrostatic potential, with the oxygen atoms of the phenol and methoxymethoxy groups expected to be electron-rich (negative potential) and the hydrogen of the hydroxyl group to be electron-poor (positive potential). However, without specific calculations, quantitative data and visual representations are unavailable.

Aromaticity Assessment (e.g., HOMA Indices)

An assessment of the aromaticity of the phenyl ring in this compound using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) has not been reported in the scientific literature. HOMA calculations provide a quantitative measure of the degree of aromatic character based on the bond lengths of the ring system. Such an analysis would reveal the influence of the bromo, hydroxyl, and methoxymethoxy substituents on the delocalization of π-electrons within the benzene (B151609) ring. Without dedicated computational studies, no HOMA index values can be provided.

Intermolecular Interaction Modeling

Detailed modeling of the intermolecular interactions of this compound has not been a subject of published research.

Non-Covalent Interaction (NCI) Analysis

A Non-Covalent Interaction (NCI) analysis, which is vital for understanding the types and strengths of non-covalent forces such as hydrogen bonds, van der Waals forces, and halogen bonds that govern the compound's solid-state structure and binding capabilities, has not been performed for this compound. NCI plots would visualize these interactions, providing crucial information for crystal engineering and materials science applications. In the absence of such studies, a data-driven discussion on the specific non-covalent interactions is not possible.

Advanced Research Applications and Future Directions

Development of Novel Synthetic Reagents and Catalysts from 2-Bromo-6-(methoxymethoxy)phenol Derivatives

The presence of a bromo substituent on the aromatic ring of this compound makes it an ideal starting point for the synthesis of a variety of organometallic reagents. Through metal-halogen exchange reactions, the bromine atom can be readily replaced by a metal, such as lithium or magnesium, to generate highly reactive organolithium or Grignard reagents. These reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds and the introduction of the functionalized phenol (B47542) moiety into a wide range of molecules.

Furthermore, the this compound scaffold is being explored for the development of novel phosphine (B1218219) ligands. Phosphine ligands are crucial components of many transition metal catalysts, influencing their reactivity, selectivity, and stability. By reacting derivatives of this compound with phosphorus-containing compounds, chemists can synthesize a library of tailored phosphine ligands. nih.govorgsyn.org These ligands can then be coordinated to transition metals like palladium, rhodium, or copper to create catalysts for a variety of cross-coupling reactions, asymmetric hydrogenations, and other important chemical transformations. The electronic and steric properties of the phosphine ligand can be fine-tuned by modifying the substituents on the phenol ring, allowing for the optimization of catalytic performance for specific applications. nih.gov

Role in Materials Science Research (e.g., Photoactive Materials)

The aromatic and functionalizable nature of this compound makes it a promising candidate for the development of advanced materials, particularly those with photoactive properties. The core structure can be incorporated into larger polymeric or supramolecular assemblies, where the electronic properties of the phenol ring can be harnessed.

While direct research on the use of this compound in photoactive materials is still emerging, the broader class of bromophenols has been investigated for such applications. The introduction of bromine atoms can influence the photophysical properties of organic molecules, including their absorption and emission spectra, as well as their ability to participate in photoinduced electron transfer processes. By strategically modifying the structure of this compound and incorporating it into conjugated polymer backbones or as a component of photoactive dyes, it may be possible to create materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photodynamic therapy.

Advanced Mechanistic Studies of Reactions Involving the Compound

The well-defined structure of this compound makes it an excellent model system for conducting advanced mechanistic studies of important organic reactions. The presence of the bromine atom allows for its participation in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental tools for the construction of complex organic molecules.

By employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, researchers can gain a detailed understanding of the catalytic cycles of these reactions. For instance, the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond of this compound is a key step in many cross-coupling reactions. Studying the factors that influence the rate and efficiency of this step, such as the nature of the palladium catalyst, the ligands, and the reaction conditions, can lead to the development of more efficient and robust catalytic systems. The methoxymethoxy protecting group can also play a role in influencing the reactivity of the molecule, and understanding its effect is crucial for reaction optimization.

Exploration of New Chemical Transformations for Diverse Scaffold Construction

The unique combination of functional groups in this compound opens up possibilities for the exploration of new chemical transformations and the construction of diverse molecular scaffolds. The bromine atom can serve as a handle for a wide range of functionalization reactions, while the protected phenol can be deprotected at a later stage to reveal a reactive hydroxyl group.

Researchers are investigating the use of this compound in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach allows for the rapid and efficient synthesis of complex molecular architectures from simple starting materials. For example, a sequence involving a cross-coupling reaction at the bromine position, followed by an intramolecular cyclization triggered by the deprotection of the phenol, could lead to the formation of novel heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and drug discovery, as they often form the core of biologically active molecules. The synthesis of bioactive benzohydrazide (B10538) derivatives from a related bromo-methoxy benzohydrazide highlights the potential of such scaffolds. capes.gov.br

Computational Design and Prediction of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in the study and development of new molecules based on the this compound framework. DFT calculations can provide valuable insights into the structural, electronic, and reactive properties of the molecule and its derivatives. researchgate.netdergipark.org.trdergipark.org.tr

By modeling the geometric and electronic structure of this compound, researchers can predict its reactivity in various chemical transformations. researchgate.net For instance, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr Furthermore, DFT can be used to study the reaction mechanisms of processes involving this compound, helping to elucidate the transition states and intermediates involved. researchgate.net

This computational approach also allows for the in silico design of novel derivatives with desired properties. By systematically modifying the structure of the parent compound and calculating the properties of the resulting virtual molecules, researchers can identify promising candidates for synthesis and experimental evaluation. This can significantly accelerate the discovery of new catalysts, materials, and biologically active compounds derived from this compound. A DFT study on the related 4-bromo-3-(methoxymethoxy) benzoic acid has demonstrated the utility of this approach in understanding the structure and reactivity of such molecules. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Bromo-6-(methoxymethoxy)phenol, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a phenolic precursor followed by methoxymethyl protection. Key steps include:

- Bromination : Electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. Low temperatures (0–5°C) minimize side reactions .

- Protection : Methoxymethyl (MOM) group introduction via reaction with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., NaH or Et₃N). Anhydrous conditions are critical to avoid hydrolysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.3 eq. brominating agent) and solvent polarity to enhance yield.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The methoxymethoxy group shows distinct δ ~4.8–5.0 ppm (¹H) and δ ~70–80 ppm (¹³C) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves molecular geometry. Use SHELXL for refinement; triclinic or monoclinic systems are common for bromophenols. Example parameters: a = 6.228 Å, b = 10.929 Å, α = 104.23° .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/Br/O percentages .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The methoxymethoxy group at the 6-position hinders nucleophilic attack at the ortho bromine, favoring para reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ and arylboronic acids in THF/water (3:1) at 80°C .

- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity. DFT calculations (B3LYP/6-31G*) predict partial charges to guide catalyst selection (e.g., Buchwald-Hartwig amination with XPhos ligands) .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Dynamic NMR : Detect rotational barriers in methoxymethoxy groups at low temperatures (−40°C) to explain split signals .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., bromine vs. methoxymethoxy positional isomers) via exact mass matching (<3 ppm error) .

- Crystallographic Validation : Compare experimental X-ray structures with computational models (Mercury 4.0) to confirm regiochemistry .

Q. How is this compound utilized in coordination chemistry?

- Ligand Design : The phenolic -OH and bromine act as binding sites for transition metals (e.g., Cd²⁺, Cu²⁺). Synthesize Schiff base complexes by condensing with aldehydes, then characterize via IR (ν(C=N) ~1600 cm⁻¹) and magnetic susceptibility .

- Applications : Study catalytic activity in oxidation reactions (e.g., cyclohexane → cyclohexanol using H₂O₂) or luminescence properties for sensor development .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Functionalization : Convert bromine to heterocycles (e.g., indoles via Ullmann coupling) or biaryl systems for kinase inhibitors. Optimize yields (>70%) using microwave-assisted synthesis (150°C, 20 min) .

- Bioactivity Screening : Test derivatives for antimicrobial activity (MIC assays against S. aureus) or anticancer potential (MTT assays on HeLa cells) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.